molecular formula C15H15NS B11071261 N-(2-phenylethyl)benzenecarbothioamide

N-(2-phenylethyl)benzenecarbothioamide

Cat. No.: B11071261
M. Wt: 241.4 g/mol
InChI Key: JIFYJTCQMCHWCP-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)benzenecarbothioamide is an organic compound with the molecular formula C15H15NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylethyl)benzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid or benzoyl chloride with phenethylamine in the presence of an alkali metal hydroxide in an aqueous solution . This method is advantageous as it avoids the use of organic solvents, making the process more environmentally friendly and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

N-(2-phenylethyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)benzamide
  • N-(2-phenylethyl)benzothioamide
  • N-(2-phenylethyl)maleimide

Uniqueness

N-(2-phenylethyl)benzenecarbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

N-(2-phenylethyl)benzenecarbothioamide

InChI

InChI=1S/C15H15NS/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)

InChI Key

JIFYJTCQMCHWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)C2=CC=CC=C2

Origin of Product

United States

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